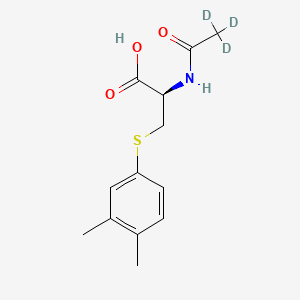

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 is a synthetic compound used primarily in research settings. It is a derivative of L-cysteine, an amino acid, and features a 3,4-dimethylbenzene group attached to the sulfur atom. This compound is often utilized in proteomics research and other biochemical studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like ethanol or methanol and may require specific temperature controls, such as maintaining the reaction mixture at -20°C .

Industrial Production Methods

While specific industrial production methods for N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.

Reduction: The compound can be reduced to yield thiols.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted benzene derivatives .

Aplicaciones Científicas De Investigación

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry.

Biology: Employed in studies involving protein structure and function.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

- N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine

- N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine

- N-Acetyl-S-(3,4-dimethylbenzyl)-L-cysteine

Uniqueness

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 is unique due to its specific isotopic labeling with deuterium (d3), which makes it particularly useful in mass spectrometry and other analytical techniques. This isotopic labeling allows for precise quantification and tracking of the compound in complex biological systems .

Actividad Biológica

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d3 is a chemically modified derivative of L-cysteine, notable for its incorporation of deuterium, which enhances its stability and potential biological activity. This compound has garnered attention in various fields, including analytical chemistry, biology, and medicine, due to its unique structural features and functional properties.

- Molecular Formula : C₈H₉D₃N₂O₃S

- Molecular Weight : Approximately 270.36 g/mol

- Appearance : Pale beige solid

- Solubility : Slightly soluble in ethanol and methanol

- Melting Point : 138°C to 140°C

The compound's reactivity is influenced by its functional groups; the acetyl group can undergo hydrolysis, while the thiol group (-SH) can participate in redox reactions. The aromatic ring allows for electrophilic substitution reactions due to the stabilizing effect of the methyl groups.

This compound interacts with various molecular targets, including enzymes and receptors. This interaction can modulate biochemical pathways by binding to specific sites on proteins, influencing their activity and function. The incorporation of deuterium allows for advanced tracking in metabolic studies, making it a valuable tool in pharmacokinetic research.

Antioxidant Properties

Research indicates that derivatives of cysteine exhibit antioxidant properties. This compound may similarly contribute to cellular protection against oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant systems.

Pharmacological Applications

The compound has been investigated for its potential therapeutic properties:

- Neuroprotective Effects : Studies suggest that cysteine derivatives can protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases.

- Detoxification : Similar compounds are known to play roles in detoxifying harmful metabolites through conjugation reactions, which may be applicable to this compound as well .

Case Studies

- Metabolic Studies : A study utilizing deuterated compounds like this compound demonstrated enhanced tracking of metabolic pathways in vivo. This research highlighted the compound's utility in understanding drug metabolism and pharmacokinetics.

- Toxicological Assessments : Investigations into similar cysteine derivatives have revealed their potential nephrotoxic effects when exposed to certain environmental toxins. The role of N-acetylated cysteine derivatives in mitigating toxicity was emphasized in these studies .

Comparative Analysis Table

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| N-Acetyl-L-cysteine | C₃H₇N₁O₂S | Simple acetylated form of L-cysteine |

| S-(3,4-Dimethylbenzyl)-L-cysteine | C₉H₁₃N₁OS | Contains a similar aromatic side chain |

| This compound | C₈H₉D₃N₂O₃S | Unique due to deuterated form enhancing stability |

Propiedades

IUPAC Name |

(2R)-3-(3,4-dimethylphenyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-8-4-5-11(6-9(8)2)18-7-12(13(16)17)14-10(3)15/h4-6,12H,7H2,1-3H3,(H,14,15)(H,16,17)/t12-/m0/s1/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJANJUVOQDAHZ-OGWVHELISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)SCC(C(=O)O)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC1=CC(=C(C=C1)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.